

TNO155 SHP2 inhibitor discovery and development

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Compound of Interest

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An In-depth Technical Guide to the Discovery and Development of TNO155, a SHP2 Inhibitor

Executive Summary

Src homology region 2-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a critical signaling node and a key regulator of the RAS-MAPK pathway.^[1] Its role as a positive regulator of oncogenic signaling downstream of receptor tyrosine kinases (RTKs) has established it as a compelling target in oncology.^{[2][3]} TNO155 is a first-in-class, potent, and selective allosteric inhibitor of SHP2 developed by Novartis.^{[4][5]} This document provides a comprehensive technical overview of the discovery, mechanism of action, preclinical data, and clinical development of TNO155, intended for researchers, scientists, and drug development professionals.

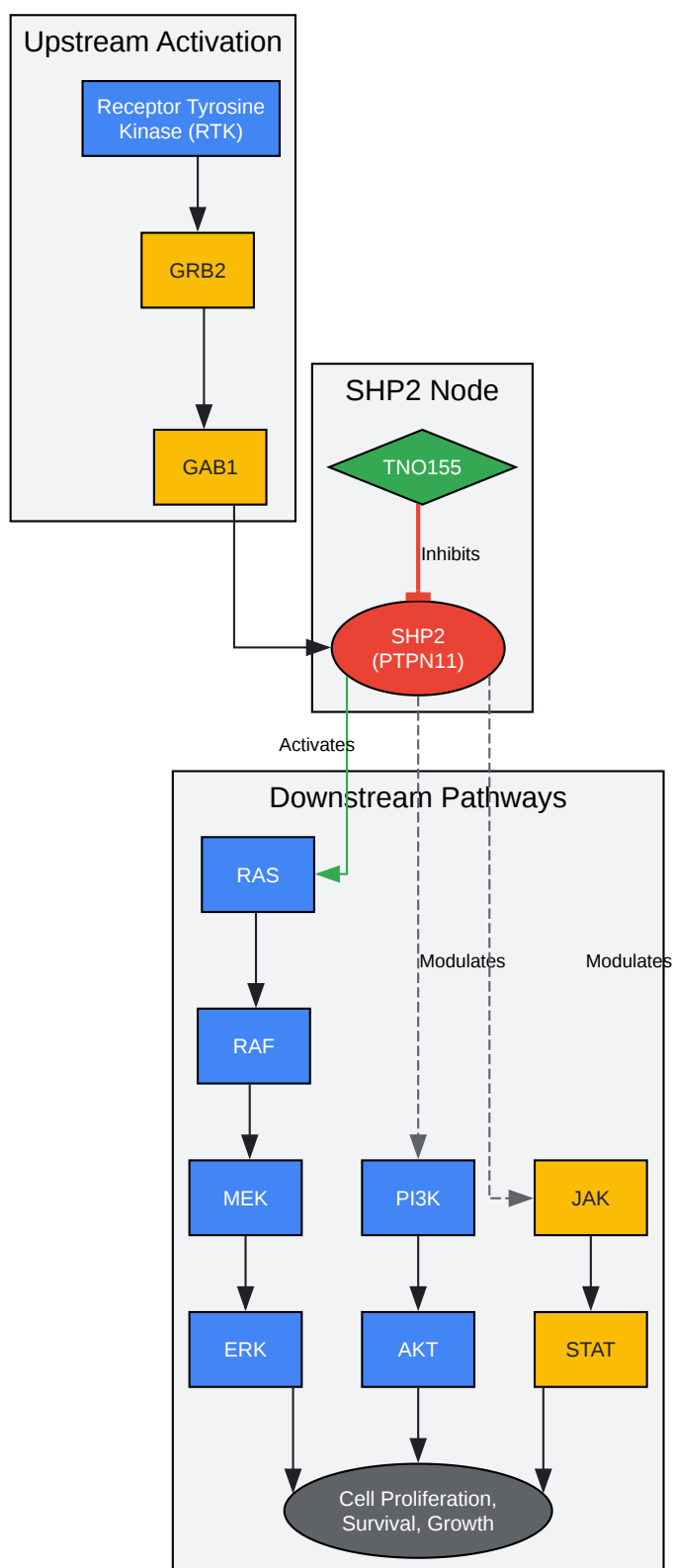
Discovery and Optimization

The development of TNO155 originated from a comprehensive program focused on identifying allosteric inhibitors of SHP2, a strategy pursued to overcome the challenges of targeting the highly conserved catalytic domain of protein tyrosine phosphatases.^{[3][6]} Researchers at Novartis identified and optimized a pyrazine-based chemical scaffold through structure and property-based drug design.^{[4][5]} This process focused on enhancing protein-ligand interactions, achieving potent cellular inhibition, and refining physicochemical and pharmaceutical properties to ensure oral bioavailability and suitability for combination therapies.^{[4][7]} This effort culminated in the identification of TNO155, which binds to a tunnel-like allosteric site on SHP2, locking the enzyme in an inactive conformation.^{[6][8]}

Mechanism of Action

SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in signal transduction downstream of various growth factor receptors.[4][9] Upon activation of RTKs, SHP2 is recruited to the plasma membrane where it dephosphorylates specific substrates, ultimately leading to the activation of the RAS-RAF-MEK-ERK (MAPK) signaling cascade.[9] SHP2 is also involved in modulating the PI3K-AKT and JAK-STAT pathways and plays a role in immune checkpoint regulation through the PD-1/PD-L1 pathway.[6][9]

TNO155 functions as an allosteric inhibitor, binding to a site distinct from the active site. This binding stabilizes the auto-inhibited conformation of SHP2, preventing its activation and subsequent downstream signaling.[6][8] By inhibiting SHP2, TNO155 effectively blocks tumor-promoting signals and can also modulate the tumor microenvironment by affecting immune cell signaling.[10][11]



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Caption: SHP2 Signaling Pathways and TNO155 Inhibition.

Preclinical Data

In Vitro Potency

TNO155 has demonstrated potent inhibition of SHP2 in biochemical and cellular assays. Its high selectivity and cellular activity make it a robust tool for interrogating SHP2 biology and a promising therapeutic candidate.

Assay Type	Metric	Value	Reference
SHP2 Inhibition	IC50	0.011 μ M	[7]
KYSE520 pERK Assay	IC50	0.008 μ M	[12]
KYSE520 Cell Proliferation (5-day)	IC50	0.100 μ M	[12]

Pharmacokinetics

Pharmacokinetic studies in multiple preclinical species revealed that TNO155 has high oral bioavailability and favorable properties, supporting its development as an oral agent.[\[7\]](#)

Species	Clearance (mL/min/kg)	Volume of Distribution (L/kg)	Half-life (hours)	Oral Bioavailability (%)
Mouse	24	3	2	78%
Rat	15	7	8	>100%
Dog	4	3	9	>100%
Monkey	6	4	9	60%

Data sourced from BioWorld article citing AACR 2020 presentation.[\[7\]](#)

In Vivo Efficacy

Preclinical in vivo studies have shown that TNO155 has anti-tumor activity, particularly in combination with other targeted agents. It has shown synergy with inhibitors of EGFR, BRAF, MEK, KRAS G12C, and CDK4/6, as well as with anti-PD-1 immunotherapy.[\[10\]](#)[\[11\]](#) These combinations work by overcoming feedback reactivation of the MAPK pathway or by modulating the tumor microenvironment.[\[10\]](#)[\[13\]](#) For instance, in KRAS G12C models, TNO155 blocks the feedback activation of wild-type RAS isoforms induced by KRAS G12C inhibitors, leading to enhanced efficacy.[\[10\]](#)[\[11\]](#) In neuroblastoma models, combining TNO155 with ALK inhibitors synergistically reduced cell growth and delayed tumor progression.[\[14\]](#)[\[15\]](#)

Clinical Development

TNO155 has been evaluated in several clinical trials, both as a monotherapy and in combination with other agents, for patients with advanced solid tumors.

Phase 1 Monotherapy (NCT03114319)

The first-in-human trial of TNO155 evaluated its safety, tolerability, pharmacokinetics, and preliminary efficacy.[\[16\]](#)[\[17\]](#)

- **Safety:** The most common treatment-related adverse events were generally Grade 1/2 and included increased blood creatine phosphokinase, peripheral edema, diarrhea, and acneiform dermatitis.[\[16\]](#)
- **Pharmacokinetics:** TNO155 showed rapid absorption (median T_{max} ~1.1 hours) and near dose-proportional exposure.[\[16\]](#)[\[18\]](#)
- **Pharmacodynamics:** Evidence of SHP2 inhibition was confirmed by a reduction in DUSP6 expression (a downstream marker of MAPK pathway activity) in tumor samples from patients treated with doses ≥ 20 mg/day.[\[16\]](#)[\[19\]](#)
- **Efficacy:** As a monotherapy, the best observed response was stable disease (SD) in 20-22% of patients.[\[16\]](#)[\[19\]](#)

Phase 1b Combination Studies

Based on strong preclinical rationale, multiple combination therapies are under clinical investigation.[\[10\]](#)[\[20\]](#)

- TNO155 + Spartalizumab (anti-PD-1) or Ribociclib (CDK4/6i) (NCT04000529): This study evaluated two combination arms.[\[20\]](#)[\[21\]](#) The combinations showed acceptable safety profiles consistent with the single agents.[\[21\]](#)

Combination Arm	Patient Population (n)	Disease Control Rate (DCR)	Partial Response (PR)	Stable Disease (SD)
TNO155 + Spartalizumab (All Doses)	57	26.3%	1.8%	24.6%
TNO155 + Ribociclib (Recommended Dose)	9	44.4%	0%	44.4%
Data sourced from ESMO TAT 2024 presentation. [21]				

- TNO155 + JDQ433 (KRAS G12C inhibitor) (KontRASt-01, NCT04699188): This combination showed promising antitumor activity in patients with KRAS G12C-mutated solid tumors.[\[22\]](#)

Patient Population	Metric	Value
KRAS G12C+ Solid Tumors	Disease Control Rate (DCR)	83.3%
Data from IASLC 2023 presentation. [22]		

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summarized protocols for key experiments used in the preclinical evaluation of

TNO155, synthesized from published studies.[\[10\]](#)

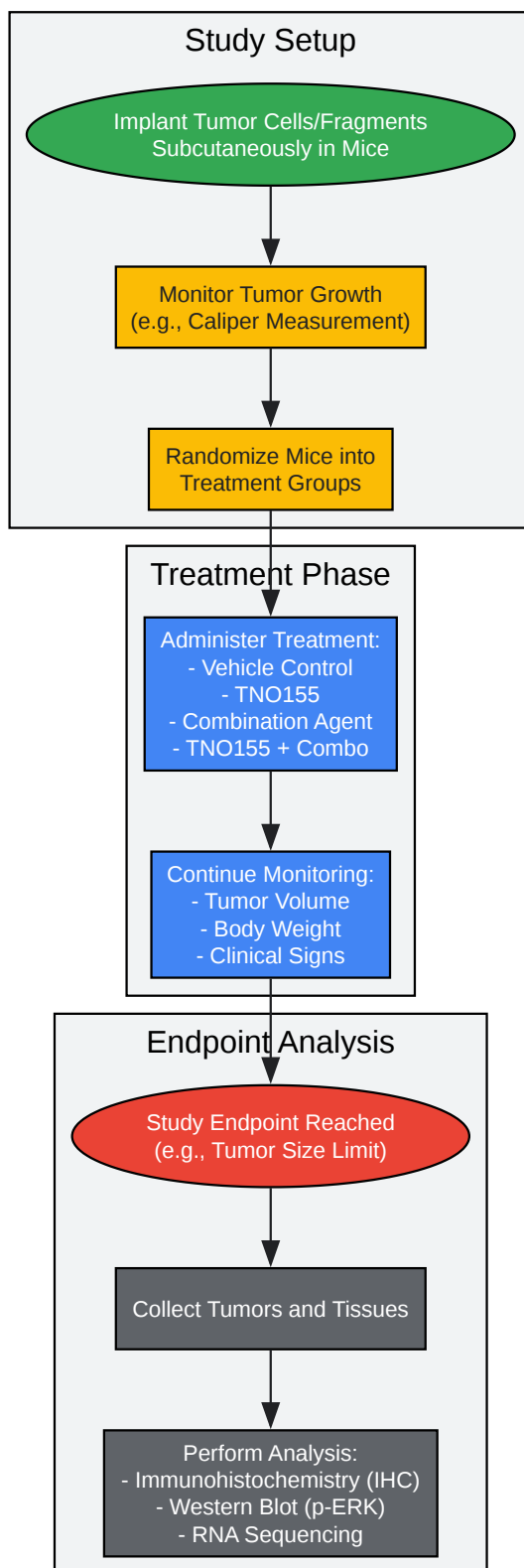
Cell Proliferation Assay

- **Cell Plating:** Cancer cell lines are seeded into 96-well plates at an appropriate density and allowed to attach overnight.
- **Drug Treatment:** Cells are treated with a serial dilution of TNO155, a combination agent, or vehicle control (DMSO).
- **Incubation:** Plates are incubated for a period of 3 to 5 days under standard cell culture conditions (37°C, 5% CO₂).
- **Viability Assessment:** Cell viability is measured using a reagent such as CellTiter-Glo® (Promega), which quantifies ATP levels as an indicator of metabolically active cells.
- **Data Analysis:** Luminescence is read on a plate reader. Data is normalized to vehicle-treated controls, and IC₅₀ values are calculated using non-linear regression analysis in software like GraphPad Prism.

Immunoblotting (Western Blot)

- **Cell Lysis:** Cells are treated with TNO155 and/or other inhibitors for specified times. Subsequently, cells are washed with cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
- **Protein Quantification:** Protein concentration in the lysates is determined using a BCA protein assay.
- **Electrophoresis:** Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE on polyacrylamide gels.
- **Transfer:** Proteins are transferred from the gel to a PVDF or nitrocellulose membrane.
- **Antibody Incubation:** The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) and then incubated overnight at 4°C with primary antibodies against target proteins (e.g., p-ERK, total ERK, p-MEK, SHP2, GAPDH).

- Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.



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Caption: Generalized In Vivo Xenograft Study Workflow.

In Vivo Efficacy Studies (Patient-Derived Xenografts - PDX)

- **Model Implantation:** Immunocompromised mice (e.g., nude or NSG) are subcutaneously implanted with tumor fragments from patient-derived xenograft models.
- **Tumor Growth and Randomization:** Tumors are allowed to grow to a specified size (e.g., 150-200 mm³). Mice are then randomized into treatment cohorts (e.g., vehicle, TNO155 alone, combination agent alone, TNO155 plus combination agent).
- **Drug Administration:** TNO155 is typically formulated for oral gavage and administered daily or on an intermittent schedule. Combination agents are administered according to their established protocols.
- **Monitoring:** Tumor volume and body weight are measured 2-3 times per week. Animal health is monitored daily.
- **Endpoint:** The study is concluded when tumors reach a predetermined endpoint size, or after a fixed duration. Efficacy is assessed by comparing tumor growth inhibition between treated and vehicle groups.
- **Pharmacodynamic Analysis:** At the end of the study, tumors may be collected at specific time points post-dosing for analysis of target engagement (e.g., p-ERK levels) by immunoblotting or immunohistochemistry.

Conclusion

TNO155 is a potent, selective, and orally bioavailable allosteric SHP2 inhibitor with a well-defined mechanism of action. Preclinical data have robustly demonstrated its potential to inhibit the MAPK pathway and to synergize with a wide range of targeted and immuno-oncology agents. Early clinical data have confirmed its favorable pharmacokinetic profile, target engagement, and acceptable safety. While monotherapy activity is modest, the true potential of TNO155 lies in combination therapies designed to overcome intrinsic and acquired resistance to other cancer therapeutics. Ongoing and future clinical trials will further elucidate the role of TNO155 in the evolving landscape of precision oncology.[\[19\]](#)[\[23\]](#)

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